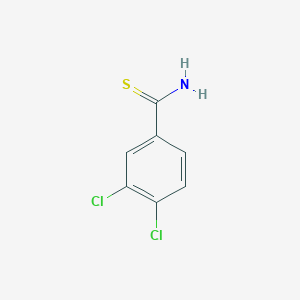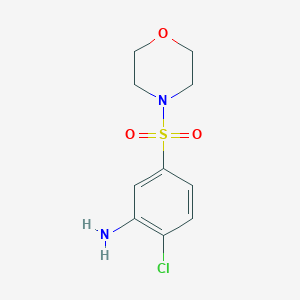![molecular formula C18H16N4O4S B181866 4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide CAS No. 6145-20-6](/img/structure/B181866.png)
4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide, commonly known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in scientific research. It is a potent antagonist of P2X7 receptors, which are involved in multiple physiological and pathological processes, including inflammation, pain, and neurodegeneration.
作用機序
P2X7 receptors are ion channels that are activated by extracellular ATP. When activated, they can induce the release of pro-inflammatory cytokines and chemokines, which contribute to the development of various diseases. P2X7 receptor antagonists block the activation of P2X7 receptors, thereby reducing the release of pro-inflammatory mediators and promoting anti-inflammatory effects.
生化学的および生理学的効果
P2X7 receptor antagonists have been shown to have various biochemical and physiological effects. They can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the activation of immune cells, such as macrophages and microglia. In addition, P2X7 receptor antagonists can promote the survival of neurons and reduce the accumulation of amyloid-β, which is a hallmark of Alzheimer's disease.
実験室実験の利点と制限
P2X7 receptor antagonists have several advantages for lab experiments. They are highly selective for P2X7 receptors and have minimal off-target effects. In addition, they can be easily synthesized and purified, making them readily available for research purposes. However, P2X7 receptor antagonists also have some limitations. They can have variable pharmacokinetics and pharmacodynamics, which can affect their efficacy in different animal models. Moreover, they may have different effects in different disease models, which can complicate their therapeutic potential.
将来の方向性
There are several future directions for the research of P2X7 receptor antagonists. One direction is to develop more potent and selective P2X7 receptor antagonists that can be used for therapeutic purposes. Another direction is to investigate the role of P2X7 receptors in different disease models and to identify novel targets for drug development. Moreover, the use of P2X7 receptor antagonists in combination with other drugs may have synergistic effects and improve their therapeutic potential. Finally, the development of imaging agents that can selectively target P2X7 receptors may facilitate the diagnosis and monitoring of diseases that involve P2X7 receptors.
Conclusion
In conclusion, P2X7 receptor antagonists have emerged as a promising class of drugs for the treatment of various diseases. They have been extensively studied in scientific research and have shown anti-inflammatory, analgesic, and neuroprotective effects in various animal models of diseases. The synthesis of P2X7 receptor antagonists involves several steps, including the Buchwald-Hartwig coupling reaction. P2X7 receptor antagonists block the activation of P2X7 receptors, thereby reducing the release of pro-inflammatory mediators and promoting anti-inflammatory effects. P2X7 receptor antagonists have several advantages for lab experiments, but also have some limitations. There are several future directions for the research of P2X7 receptor antagonists, including the development of more potent and selective drugs, the investigation of novel targets, and the use of combination therapy.
合成法
The synthesis of P2X7 receptor antagonists involves several steps, including the preparation of starting materials, coupling reactions, and purification. One of the most commonly used methods for the synthesis of P2X7 receptor antagonists is the Buchwald-Hartwig coupling reaction. This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
P2X7 receptor antagonists have been extensively studied in scientific research due to their potential therapeutic applications. They have been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models of diseases, including arthritis, neuropathic pain, and Alzheimer's disease. In addition, P2X7 receptor antagonists have been studied for their potential use in cancer therapy, as they can inhibit the growth and metastasis of cancer cells.
特性
CAS番号 |
6145-20-6 |
|---|---|
製品名 |
4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
分子式 |
C18H16N4O4S |
分子量 |
384.4 g/mol |
IUPAC名 |
4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H16N4O4S/c1-26-15-7-3-13(4-8-15)17(23)21-14-5-9-16(10-6-14)27(24,25)22-18-19-11-2-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22) |
InChIキー |
WIXHFNOISZHPQM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)
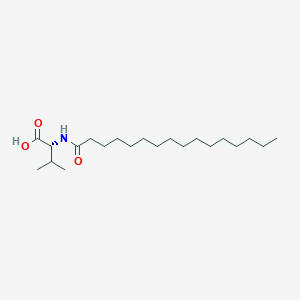
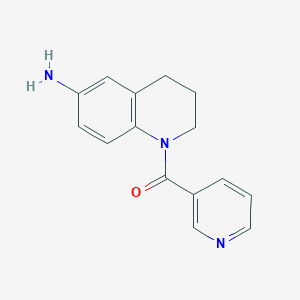
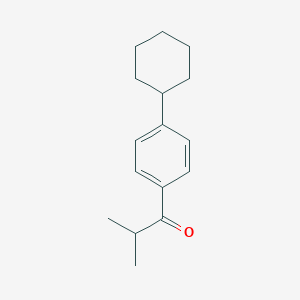
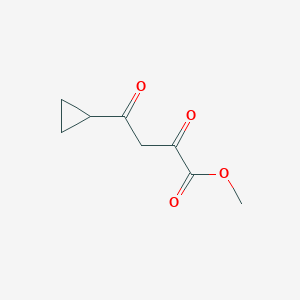
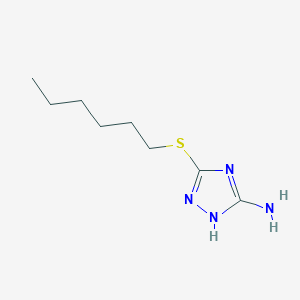
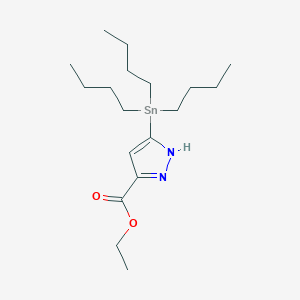
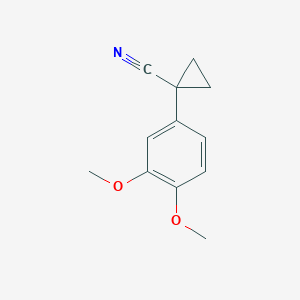
![1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B181797.png)
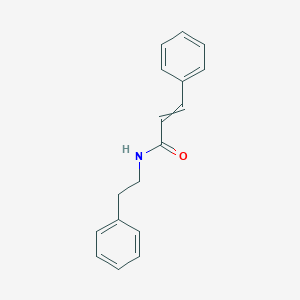
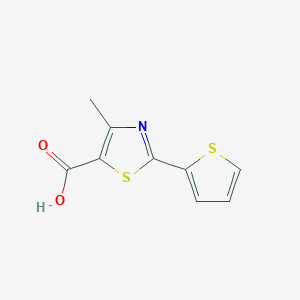
![[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] (E)-3-phenylprop-2-enoate](/img/structure/B181801.png)
